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Compound of Interest

Compound Name: Fragransin B1

Cat. No.: B12438746

Get Quote

Executive Summary
Macelignan and Fragransin B1 represent two distinct structural classes of lignans derived from

the aril (mace) and seed (nutmeg) of Myristica fragrans.

Macelignan is the pharmacologically dominant compound, exhibiting potent metabolic

regulation (AMPK activation, PPAR

agonism) and anticancer activity. It is a diarylbutane lignan.

Fragransin B1 is a tetrahydrofuran lignan.[1][2] While it shares the generic antioxidant

profile of lignans, its unique value lies in antiparasitic activity (e.g., against Leishmania) and

moderate anti-inflammatory effects, often serving as a structural template for stereoselective

synthesis rather than a primary metabolic drug candidate.

Chemical & Structural Profile[3][4][5]
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Feature Macelignan Fragransin B1

IUPAC / Chemical Class

Diarylbutane Lignan(meso-

dihydroguaiaretic acid

derivative)

2,5-Diaryl-3,4-

dimethyltetrahydrofuran Lignan

Molecular Formula (varies by methylation)

Key Structural Motif

Acyclic butane chain linking

two phenyl rings. Flexible

structure allows diverse

receptor binding (PPARs).

Cyclic tetrahydrofuran core.

Rigid stereochemistry (2,5-

trans) influences binding

selectivity.

Primary Source
Myristica fragrans (Mace >

Nutmeg)

Myristica fragrans,

Haplophyllum tuberculatum

Solubility
Soluble in DMSO, Ethanol,

Ethyl Acetate.

Soluble in DMSO, Methanol,

Chloroform.

Pharmacological Showdown
Anti-Inflammatory Activity
Macelignan is a superior anti-inflammatory agent due to its ability to modulate upstream kinase

signaling (AMPK) and nuclear receptors (PPAR), whereas Fragransin B1 acts primarily

through direct antioxidant scavenging and moderate enzyme inhibition.

Macelignan: Potently inhibits NO production (

) and suppresses

. It blocks the phosphorylation of MAPKs (p38, JNK, ERK) and prevents NF-

B translocation.

Fragransin B1: Inhibits NO production in LPS-stimulated macrophages but typically shows

higher

values (lower potency) compared to Macelignan or Myrislignan.
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Metabolic & Anticancer Potential
This is the primary divergence point. Macelignan is a validated metabolic modulator;

Fragransin B1 is not.

Macelignan (The Metabolic Modulator):

Mechanism: Acts as a dual agonist for PPAR

(lipid metabolism) and PPAR

(insulin sensitivity).

AMPK Activation: Directly activates AMPK, leading to inhibition of fatty acid synthesis and

mTOR signaling. This pathway drives its anticancer effects (autophagy induction in

colorectal/breast cancer).

Fragransin B1 (The Antimicrobial Specialist):

Antiparasitic: Exhibits significant activity against Leishmania donovani (

) and Plasmodium falciparum.

Cytotoxicity: Shows moderate cytotoxicity (Selectivity Index ~8), making it a potential

scaffold for anti-infective drug design rather than oncology.

Mechanistic Deep Dive (Pathway Visualization)
Diagram 1: Macelignan Signaling Network
This diagram illustrates how Macelignan integrates metabolic and inflammatory signaling via

the AMPK-PPAR axis.
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Caption: Macelignan exerts pleiotropic effects by activating AMPK and PPARs while

simultaneously suppressing inflammatory MAPK/NF-

B pathways.

Diagram 2: Fragransin B1 Structural & Bioactivity Profile
Focuses on the tetrahydrofuran core and its specific antiparasitic utility.[1]
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Click to download full resolution via product page

Caption: Fragransin B1 functions primarily as a direct antioxidant and antiparasitic agent, with

moderate efficacy in nitric oxide suppression.[3][4][5][6]

Experimental Protocols
Extraction & Differential Isolation
This protocol separates the two lignans based on polarity differences using silica gel

chromatography.

Reagents: Methanol (MeOH), Ethyl Acetate (EtOAc), n-Hexane, Chloroform (

), Silica Gel 60 (0.063-0.200 mm).

Extraction:

Macerate 1 kg of dried, crushed Myristica fragrans seeds in 3L MeOH at room

temperature for 48 hours.

Filter and concentrate the filtrate in vacuo to obtain the crude methanolic extract.

Suspend crude extract in water and partition sequentially with n-Hexane (removes

essential oils) and Ethyl Acetate. Collect the EtOAc fraction (rich in lignans).

Fractionation (Silica Gel Column):

Load EtOAc fraction onto a Silica Gel 60 column.

Elute with a gradient of n-Hexane:EtOAc (10:1

1:1).

Macelignan Fraction: Typically elutes earlier (less polar) in Hexane:EtOAc (approx. 5:1 to

3:1). Monitor TLC for a spot at

(Hex:EtOAc 3:1).
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Fragransin B1 Fraction: Elutes later (more polar) due to the tetrahydrofuran oxygenation

pattern (approx. 2:1 to 1:1).

Purification:

Purify Macelignan fraction via RP-HPLC (C18 column) using MeOH:Water (75:25)

isocratic elution.

Purify Fragransin B1 fraction via RP-HPLC using MeOH:Water (65:35).

Nitric Oxide (NO) Inhibition Assay
Purpose: To compare the

of both compounds in an inflammatory model.

Cell Culture: Seed RAW 264.7 macrophages (

cells/mL) in 96-well plates. Incubate for 24h.

Treatment: Pre-treat cells with Macelignan or Fragransin B1 (0.1 – 50

) for 1 hour. Include a vehicle control (DMSO < 0.1%).

Stimulation: Add Lipopolysaccharide (LPS, 1

) and incubate for 24 hours.

Griess Reaction:

Mix 100

of culture supernatant with 100

of Griess reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).

Incubate 10 mins at Room Temp.

Measure Absorbance at 540 nm.
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Calculation: Calculate % inhibition relative to LPS-only control. Plot dose-response curve to

determine

.

Expected Result: Macelignan

; Fragransin B1

.

Comparative Data Summary
Parameter Macelignan Fragransin B1

Primary Target AMPK, PPAR Leishmania enzymes

(undefined), ROS

NO Inhibition (

)

High Potency (3.9 - 20

)

Moderate Potency (~20 - 40

)

Anticancer Activity
High (Colorectal, Breast,

Hepatic)
Low / Uncharacterized

Antiparasitic (

)
Moderate

High (~17

vs L. donovani)

Commercial Availability High (Standard Reagent) Low (Often Custom Isolated)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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